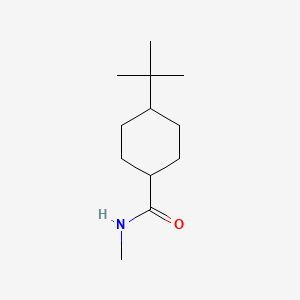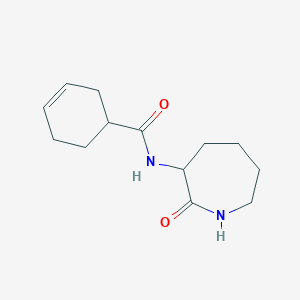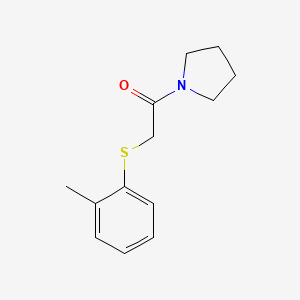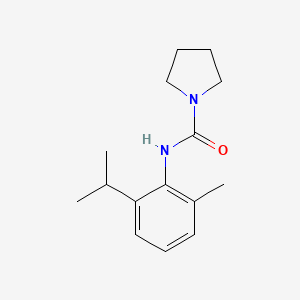
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone, also known as DIMBOA, is a compound that belongs to the class of indole alkaloids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been studied extensively due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone is not fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to modulate the expression of various genes, including those involved in inflammation and cancer. Furthermore, it has been found to possess immunomodulatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in lab experiments include its natural origin, low toxicity, and wide availability. However, its limitations include its low solubility in water and the need for specialized equipment for its extraction and purification.
Future Directions
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone. These include the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and reduced costs. The study of the structure-activity relationship of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can also lead to the development of new analogs with improved properties. Finally, the investigation of the biosynthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in plants can provide insights into its role in plant defense mechanisms.
Synthesis Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can be achieved through various methods, including the extraction from plants and chemical synthesis. The chemical synthesis involves the reaction of 2-methoxyacetaldehyde with indole in the presence of a reducing agent. The yield of the reaction is influenced by the reaction conditions, such as temperature, solvent, and catalysts.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been studied extensively for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Thus, it has been used as a natural preservative in the food industry.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPCVMGRXECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)


![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)


